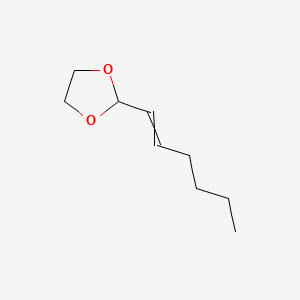
1,3-Dioxolane, 2-(1-hexenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-1-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the hex-1-en-1-yl group introduces an unsaturated aliphatic chain, which can impart unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of hex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(Hex-1-en-1-yl)-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the dioxolane ring can lead to the formation of diols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The unsaturated hex-1-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides. For example, the addition of bromine can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or hydrogen bromide in acetic acid.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Hex-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can be easily removed under acidic conditions to regenerate the carbonyl functionality.
Biology: Investigated for its potential as a bioactive compound. The unsaturated aliphatic chain may interact with biological targets, leading to various biological effects.
Medicine: Explored for its potential use in drug delivery systems. The dioxolane ring can enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins. The compound can act as a cross-linking agent, improving the mechanical properties of the materials.
Mécanisme D'action
The mechanism of action of 2-(Hex-1-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can form hydrogen bonds with biological macromolecules, while the hex-1-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hex-1-en-1-yl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a dioxolane ring.
Hex-1-en-1-yl acetate: Contains an acetate group instead of a dioxolane ring.
1-Ethenyl-2-(hex-1-en-1-yl)cyclopropane: Contains a cyclopropane ring instead of a dioxolane ring.
Uniqueness
2-(Hex-1-en-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the unsaturated hex-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-hex-1-enyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-9-10-7-8-11-9/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
QHZSAMUNTCMCCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


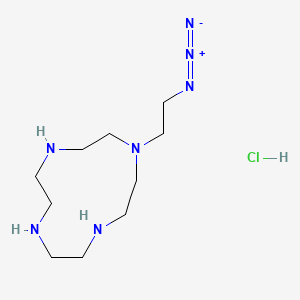
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
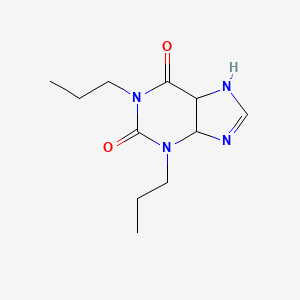

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
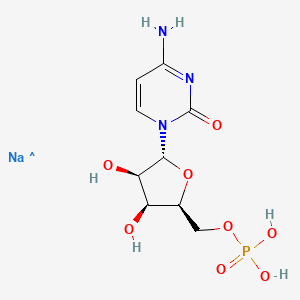
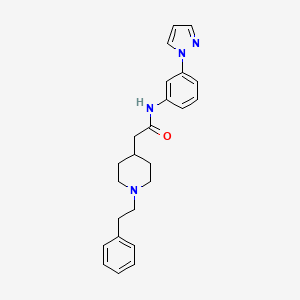
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)



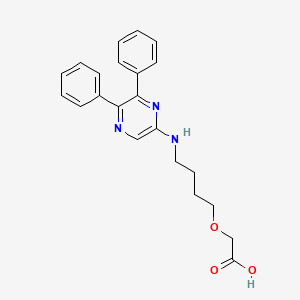
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
